REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[CH:4]=[C:5]1[CH2:10][CH2:9][CH:8]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:7][CH2:6]1>CO.[OH-].[OH-].[Pd+2]>[CH3:1][O:2][C:3](=[O:15])[CH2:4][CH:5]1[CH2:6][CH2:7][CH:8]([C:11]([CH3:13])([CH3:12])[CH3:14])[CH2:9][CH2:10]1 |f:2.3.4|
|
Name
|
|
Quantity
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10.78 g
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Type
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reactant
|
Smiles
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COC(C=C1CCC(CC1)C(C)(C)C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature under an atmosphere of hydrogen overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was then removed by filtration through celite
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo to a clear oil (9.81 g, 91%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
COC(CC1CCC(CC1)C(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |